![molecular formula C14H14N2O4S B14752008 [4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenylsulfonamido)phenylacetic Acid is a chemical compound that features a benzene sulfonamide structural unit and a phenylacetic acid structural unit. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is particularly noted for its role in the development of sensitive and specific methods for food safety control, veterinary and sanitary inspection, therapeutic drug and environmental monitoring, doping control, and forensics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenylsulfonamido)phenylacetic Acid involves the reaction of 4-aminobenzene sulfonamide with phenylacetic acid. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenylsulfonamido)phenylacetic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Aminophenylsulfonamido)phenylacetic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenylsulfonamido)phenylacetic Acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-Aminophenylsulfonamido)phenylacetic Acid include:
- 4-(4-Aminophenylsulfonamido)phenylbutanoic acid
- 4-(4-Aminophenylsulfonamido)phenylsulfonamido)benzoic acid
- 6-(4-Aminophenylsulfonamido)hexanoic acid
Uniqueness
What sets 4-(4-Aminophenylsulfonamido)phenylacetic Acid apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in certain applications, such as the development of sensitive and specific assays for sulfonamides .
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[4-[(4-aminophenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c15-11-3-7-13(8-4-11)21(19,20)16-12-5-1-10(2-6-12)9-14(17)18/h1-8,16H,9,15H2,(H,17,18) |
InChI Key |
RRVFBDDHZGAKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





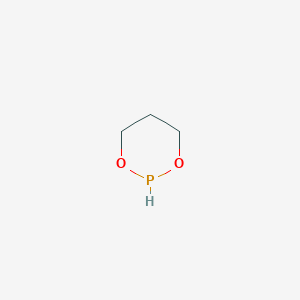
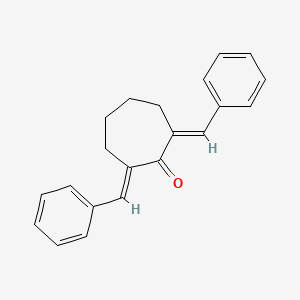
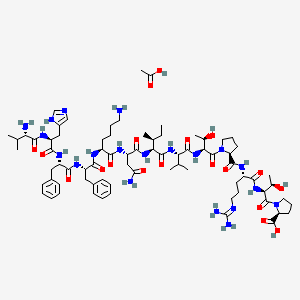


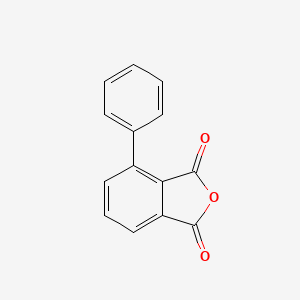
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
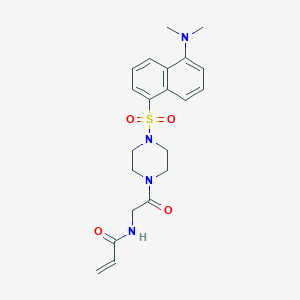
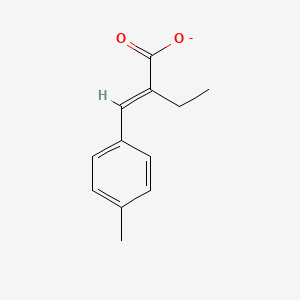
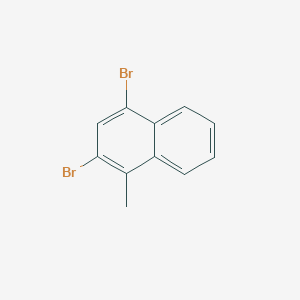
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
